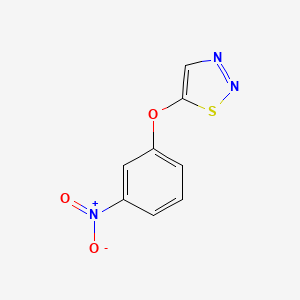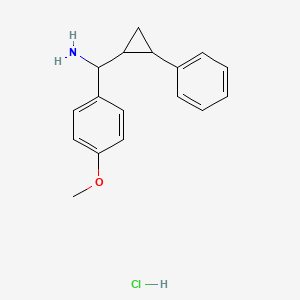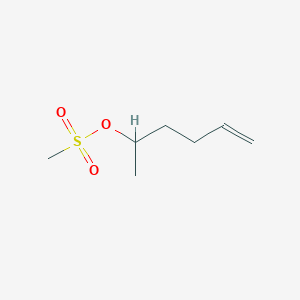
5-(3-Nitrophenoxy)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Nitrophenoxy)-1,2,3-thiadiazole” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound . The “3-Nitrophenoxy” part suggests the presence of a nitro group (-NO2) and a phenoxy group (Ph-O-) attached to the thiadiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds, such as “5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid”, involves multiple steps including the formation of Grignard reagents .Applications De Recherche Scientifique
Antimicrobial Activity
5-(3-Nitrophenoxy)-1,2,3-thiadiazole derivatives have been investigated for their potential antimicrobial properties. For instance, Schiff base ligands derived from thiadiazole compounds, which include similar structures, have shown moderate activity against both bacterial and fungal species in various studies. These compounds have been synthesized and characterized through techniques such as UV-visible, 1H, 13C-NMR, and MS, confirming their molecular structures. Such compounds exhibit microbial growth inhibition, albeit less compared to standard drugs, indicating their potential as antimicrobial agents (Vinusha et al., 2015).
Corrosion Inhibition
The thiadiazole framework, including compounds similar to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, has been explored for its corrosion inhibition properties. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. The effectiveness of these compounds in corrosion inhibition has been linked to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This application is significant in extending the life of metal structures and components in corrosive environments (Bentiss et al., 2007).
Fluorescent Chemosensors
Thiadiazole derivatives have been utilized in the development of fluorescent chemosensors, which are compounds that can detect specific ions or molecules through changes in their fluorescence properties. A phenyl thiadiazole-based Schiff base receptor has been reported for the selective and sensitive detection of Al3+ ions. This chemosensor exhibits a turn-on fluorescence response upon binding with Al3+, making it a useful tool for the detection of aluminum ions in various samples. The potential applications of such chemosensors include environmental monitoring, biological imaging, and chemical analysis (Manna et al., 2020).
Antitubercular Activity
Compounds containing the thiadiazole moiety have been evaluated for their antitubercular activity. The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, have shown promising results against Mycobacterium tuberculosis. The identification of such compounds with significant inhibitory activity against tuberculosis suggests the potential of thiadiazole derivatives in developing new antitubercular drugs, which is crucial given the emerging drug-resistant strains of the tuberculosis bacterium (Patel et al., 2017).
Propriétés
IUPAC Name |
5-(3-nitrophenoxy)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-2-1-3-7(4-6)14-8-5-9-10-15-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIOOFRJCNYUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=NS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenoxy)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
![3-methyl-6-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941349.png)

![2-[4-(6-Morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2941351.png)
![2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2941354.png)


![2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2941359.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2941361.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)
![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)